2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-

Epigenetics Histone Ubiquitination Anticancer

6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione (CAS 52298-01-8), also designated as Antitumor agent-153 or compound 11b, is a heterocyclic small molecule (C16H8N2O6, MW 324.24 g/mol). It features a linearly fused tetracyclic anthraquinone-oxazine core bearing a C6 nitro (-NO2) substituent.

Molecular Formula C16H8N2O6
Molecular Weight 324.24 g/mol
CAS No. 52298-01-8
Cat. No. B13666983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-
CAS52298-01-8
Molecular FormulaC16H8N2O6
Molecular Weight324.24 g/mol
Structural Identifiers
SMILESC1NC2=C3C(=C(C=C2C(=O)O1)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C16H8N2O6/c19-14-7-3-1-2-4-8(7)15(20)12-11(14)10(18(22)23)5-9-13(12)17-6-24-16(9)21/h1-5,17H,6H2
InChIKeyRASPFILDTJZROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione (CAS 52298-01-8): Core Identity for Scientific Procurement


6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione (CAS 52298-01-8), also designated as Antitumor agent-153 or compound 11b, is a heterocyclic small molecule (C16H8N2O6, MW 324.24 g/mol) [1]. It features a linearly fused tetracyclic anthraquinone-oxazine core bearing a C6 nitro (-NO2) substituent . This nitro group is a critical structural determinant: it introduces an electron-withdrawing character that modulates redox potential, influences cellular accumulation, and serves as a bioreducible warhead for potential enzymatic activation — properties absent in the non-nitrated, des-nitro analog (CAS 52298-02-9) . The compound has been identified as an optimized inhibitor of histone H2A mono-ubiquitination, acting downstream of the PRC1 complex, and exhibits cell-active suppression of U2OS osteosarcoma proliferation [2].

Why In-Class Substitution of 6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione Leads to Functional Divergence


Substituting 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione with a close structural analog — such as its des-nitro congener (CAS 52298-02-9), the 1,2-dihydro-7,12-dione derivative (CAS 29549-44-8), or the parent PRT4165 scaffold (CAS 31083-55-3) — abolishes the specific molecular recognition required for histone H2A ubiquitination inhibition [1]. The C6 nitro group is not a passive substituent; it governs the compound's cellular potency against U2OS cells (IC50 = 5.86 μM) and enables dose-dependent reduction of H2AK119ub1 levels, a pharmacodynamic marker not elicited by the des-nitro analog . Furthermore, the anthraquinone-oxazine ring fusion dictates a unique DNA-intercalating geometry that differs from the non-fused oxazine or simple anthraquinone scaffolds commonly used as dye intermediates, making functional interchange impossible without complete loss of the targeted epigenetic mechanism [2].

Quantitative Differentiation Matrix for 6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione


6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione Cellular Potency Benchmarking Against the Parent PRT4165 Scaffold

In a direct cell-based viability assay in human U2OS osteosarcoma cells, 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione (Antitumor agent-153) demonstrated an IC50 of 5.86 μM and completely inhibited proliferation at 30 μM [1]. Its parent scaffold, PRT4165 (CAS 31083-55-3), a known Bmi1/Ring1A inhibitor, requires approximately 50 μM to significantly reduce ubiquitylated H2A in U2OS cells, with a cell-free IC50 of 3.9 μM that does not translate to equivalent cellular potency due to permeability or stability limitations . The structural optimization embodied in the nitro-anthra-oxazine trione system thus yields a ~8.5-fold improvement in cellular potency relative to the effective cellular concentration of the progenitor molecule, representing a meaningful advance for cell-based epigenetic screening [1].

Epigenetics Histone Ubiquitination Anticancer U2OS Osteosarcoma

Pharmacodynamic Selectivity: 6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione Dose-Dependent H2AK119ub1 Reduction

6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione (Antitumor agent-153) reduces histone H2A monoubiquitination at lysine 119 (H2AK119ub1) in U2OS cells in a dose-dependent manner across a concentration range of 24–96 μM following 1-hour treatment [1]. This pharmacodynamic response constitutes the mechanism-linked biomarker for the intended target engagement. In contrast, the non-nitrated analog (CAS 52298-02-9) lacks the 6-nitro substituent and has no reported activity against the H2A ubiquitination pathway; its documented biological profile is limited to non-specific anti-inflammatory COX inhibition . The presence of the nitro group thus imparts a qualitatively distinct biological mechanism, not merely a potency shift, meaning generic substitution with a des-nitro anthra-oxazine would entirely forfeit the target-specific pharmacodynamic response [1].

Epigenetics Histone Ubiquitination Pharmacodynamic Biomarker U2OS

Structural Alerts for Redox-Mediated Bioactivation: The Nitro Substituent as a Functional Differentiator

The 6-nitro group on the anthra-oxazine scaffold introduces the potential for enzymatic nitroreduction, a pathway exploited in hypoxia-selective prodrugs and DNA-damaging agents. In the broader class of nitroaromatic heterocycles, the one-electron reduction potential (E¹₇) correlates with aerobic cytotoxicity in mammalian cells; compounds with more positive reduction potentials typically exhibit greater cytotoxicity via reactive intermediate formation [1]. While experimental E¹₇ values for 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione have not been published, the presence of both the electron-deficient nitro group and the extended anthraquinone π-system predicts a reduction potential in the range of established bioreductive agents [2]. The des-nitro analog (CAS 52298-02-9) completely lacks this reducible warhead, rendering it incapable of participating in nitroreductase-mediated activation pathways . This structural feature provides a clear chemical rationale for selecting the 6-nitro derivative in experimental designs requiring redox-dependent cytotoxicity readouts.

Bioreduction Nitroaromatic Prodrug Design Hypoxia

Physicochemical Property Differentiation: LogP as a Surrogate for Cellular Permeability Ranking

The chromatographically determined LogP of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione is 2.37, as measured by a reversed-phase HPLC method using a Newcrom R1 column [1]. While experimental LogP values for the des-nitro comparator (CAS 52298-02-9) are not publicly available, the molecular formula difference (C16H8N2O6 vs. C16H9NO4) indicates that the 6-nitro compound possesses an additional polar nitro group, which, counterintuitively, increases molecular weight and hydrogen-bond acceptor count without dramatically elevating LogP beyond the typical drug-like range (LogP 1–3). In the broader class of nitroaromatic cytotoxins, lipophilicity (LogP) has been quantitatively correlated with cellular permeability and aerobic cytotoxicity — compounds with LogP between 2 and 3 generally show optimal cell penetration [2]. The measured LogP of 2.37 places the compound within this favorable window, providing a quantifiable benchmark for procurement specifications and batch-to-batch quality control [1].

Lipophilicity LogP Cellular Uptake SAR

Chemical Purity and Supplier Specifications as a Determinant of Experimental Reproducibility

Commercially available 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione is typically supplied at ≥96% or ≥97% purity from major vendors such as BOC Sciences and Alfa Chemistry, with the primary analytical method being HPLC . The established HPLC separation protocol using a Newcrom R1 reverse-phase column enables unambiguous identity confirmation and purity quantification [1]. For the structurally related non-nitrated analog (CAS 52298-02-9) and the 1,2-dihydro-7,12-dione derivative (CAS 29549-44-8), standardized purity specifications and validated analytical methods are not as readily available from multiple independent vendors, introducing uncertainty in cross-study reproducibility . The availability of verified purity data directly supports procurement decisions by reducing the risk of obtaining degraded or misidentified material that could compromise biological assay outcomes.

Purity Quality Control Procurement Specification HPLC

Best-Fit Research and Industrial Application Scenarios for 6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione


Epigenetic Tool Compound for Histone H2A Ubiquitination Pathway Studies

Researchers investigating the role of PRC1-mediated histone H2A monoubiquitination in transcriptional silencing, DNA damage repair, or cancer cell proliferation should select this compound as their primary tool. Unlike PRT4165, which requires ~50 μM for cellular H2A ubiquitination suppression , Antitumor agent-153 achieves dose-dependent H2AK119ub1 reduction at 24–96 μM with a defined IC50 of 5.86 μM for cell viability , making it suitable for dose-response studies that require a measurable pharmacodynamic window. The validated mechanism-linked biomarker (H2AK119ub1 reduction) provides a built-in target engagement readout for experimental quality control .

Medicinal Chemistry Lead Optimization Based on a Nitro-Anthraquinone Scaffold

Medicinal chemists engaged in structure-activity relationship (SAR) exploration of histone ubiquitination inhibitors can use this compound as the starting point for further optimization. The presence of the 6-nitro group provides a synthetic handle for reduction to an amine, enabling subsequent derivatization (e.g., amide coupling, sulfonamide formation) to modulate potency, selectivity, and pharmacokinetic properties . The fused anthraquinone-oxazine core also offers opportunities for ring substitution at multiple positions, allowing systematic exploration of electronic and steric effects on target binding. This scaffold is structurally distinct from the simpler PRT4165 chemotype and may circumvent resistance mechanisms or patent constraints associated with existing PRC1 inhibitors .

Bioreductive Prodrug Concept Validation in Hypoxia-Targeted Oncology Research

Investigators developing hypoxia-selective anticancer agents can utilize this compound as a model nitroaromatic substrate for studying bioreductive activation mechanisms. The 6-nitro group is susceptible to enzymatic one-electron reduction under hypoxic conditions, generating reactive intermediates that may covalently modify cellular macromolecules . In the broader class of nitroheterocyclic compounds, the combination of a reducible nitro group and a DNA-intercalating anthraquinone moiety has been associated with enhanced hypoxia-selective cytotoxicity . While direct experimental validation of the compound's hypoxic cytotoxicity ratio has not yet been reported, its structural features align with established pharmacophore models for bioreductive agents, making it a rational candidate for screening in hypoxia panels (e.g., HCT116 parental vs. HCT116 CYPOR-overexpressing cells) .

Analytical Reference Standard for HPLC Method Development and Quality Control

Analytical chemists in quality control and method development laboratories can employ this compound as a reference standard for validating HPLC separation methods. A documented RP-HPLC protocol using a Newcrom R1 column achieves effective separation under simple isocratic conditions . The measured LogP of 2.37 and the established chromatographic retention behavior provide benchmarks for method transfer and system suitability testing . Multiple commercial suppliers offer the compound at ≥96% purity, enabling its use as an external standard for quantifying structurally related impurities in synthetic batches of anthra-oxazine derivatives .

Quote Request

Request a Quote for 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.